molecular formula C21H19N5O2S B2853997 N-benzyl-2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251550-64-7

N-benzyl-2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2853997
CAS No.: 1251550-64-7
M. Wt: 405.48
InChI Key: XPNKCMJPDPXXLZ-UHFFFAOYSA-N
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Description

N-benzyl-2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a chemical compound extensively used in diverse scientific research due to its multifaceted properties. It finds applications in drug discovery, organic synthesis, and material science, showcasing its immense potential for advancing scientific knowledge.

Preparation Methods

The synthesis of N-benzyl-2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves multiple steps, starting from commercially available reagentsReaction conditions often involve the use of catalysts, specific temperature controls, and purification techniques to ensure high yields and purity .

Chemical Reactions Analysis

N-benzyl-2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylthio group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-benzyl-2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism by which N-benzyl-2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

N-benzyl-2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can be compared with other triazolo-pyrazine derivatives. Similar compounds include:

  • 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
  • 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

N-benzyl-2-(8-benzylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c27-18(23-13-16-7-3-1-4-8-16)14-26-21(28)25-12-11-22-20(19(25)24-26)29-15-17-9-5-2-6-10-17/h1-12H,13-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNKCMJPDPXXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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